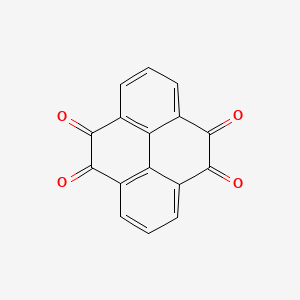

4,5,9,10-Pyrenetetrone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrene-4,5,9,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVOWPCGHLYSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458809 | |

| Record name | 4,5,9,10-Pyrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14727-71-0 | |

| Record name | 4,5,9,10-Pyrenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,5,9,10 Pyrenetetrone

Direct Oxidation Routes to 4,5,9,10-Pyrenetetrone

Direct oxidation of pyrene (B120774) presents a straightforward approach to obtaining this compound. This can be accomplished using transition metal catalysts or through electrochemical methods.

Transition Metal Catalyzed Oxidation Pathways (e.g., Ruthenium Trichloride with Sodium Periodate)

A prevalent and efficient method for the direct oxidation of pyrene to this compound involves the use of a catalytic amount of Ruthenium (III) chloride (RuCl₃) in the presence of a stoichiometric oxidant, such as sodium periodate (B1199274) (NaIO₄). This reaction is typically carried out in a biphasic solvent system, for instance, a mixture of dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and water.

The reaction conditions can be tuned to selectively yield either pyrene-4,5-dione (B1221838) or the desired pyrene-4,5,9,10-tetraone. The formation of the tetraone is favored by using a higher excess of the oxidizing agent and a slightly elevated temperature. Specifically, the use of approximately 8 equivalents of sodium periodate and heating the reaction mixture to 30-40 °C promotes the exhaustive oxidation of pyrene to the tetraone. The reaction proceeds under mild conditions and offers a one-step synthesis to this important compound.

| Catalyst | Oxidant | Solvent System | Temperature | Product |

|---|---|---|---|---|

| Ruthenium (III) chloride (catalytic) | Sodium periodate (~4 equiv.) | CH₂Cl₂/CH₃CN/H₂O | Room Temperature | Pyrene-4,5-dione |

| Ruthenium (III) chloride (catalytic) | Sodium periodate (~8 equiv.) | CH₂Cl₂/CH₃CN/H₂O | 30-40 °C | This compound |

Electrochemical Oxidation Techniques on Carbon Nanomaterial Surfaces

Electrochemical methods provide an alternative route for the oxidation of pyrene. The process involves the oxidation of pyrene at the surface of an electrode. The efficiency and selectivity of this process can be significantly enhanced by modifying the electrode surface with carbon nanomaterials, such as carbon nanotubes.

The electrochemical oxidation of pyrene on these modified electrodes can lead to the formation of pyrenequinone derivatives. The specific products formed, including diones and potentially the tetraone, depend on the reaction conditions such as the applied potential, the pH of the electrolyte, and the nature of the electrode material. The strong π-π interactions between pyrene and the carbon nanotube surface are thought to facilitate the electron transfer process, thereby promoting the oxidation reaction. This method offers a potentially cleaner route to pyrenequinones, avoiding the use of heavy metal catalysts and strong chemical oxidants.

Multi-Step Synthesis Strategies

Multi-step synthetic routes offer greater control over the final product and allow for the introduction of various functional groups. These strategies often involve the construction of a biphenyl (B1667301) precursor followed by cyclization and oxidation steps.

Coupling Reactions and Subsequent Oxidations (e.g., 2,6-dioctyl phthalate methyl ester-1-bromobenzene intermediates)

A documented multi-step synthesis of this compound involves an initial coupling reaction to form a biphenyl intermediate. For instance, a method has been disclosed that utilizes the coupling of 2,6-dicarbomethoxy-1-bromobenzene in the presence of copper powder in N,N-dimethylformamide (DMF) to synthesize 2,2',6,6'-tetracarboxymethylbiphenyl. acs.org

This biphenyl intermediate then undergoes a base-catalyzed intramolecular cyclization reaction. In a specific example, the 2,2',6,6'-tetracarboxymethylbiphenyl is treated with sodium metal in refluxing toluene. This step is followed by acidification and subsequent oxidation. The final oxidation step to yield this compound can be achieved by reacting the cyclized intermediate with oxygen in the presence of a cobalt catalyst, such as bis(salicylaldehyde)ethylenediimine cobalt(II), in methanol. This multi-step approach, while more complex, provides a pathway to the target molecule from readily available starting materials. acs.org

Dehydration Condensation Approaches for Derivatives

Dehydration condensation reactions are a key method for synthesizing derivatives of this compound, particularly those involving the formation of imine linkages (Schiff bases). These reactions typically involve the condensation of a pyrenetetrone derivative containing amino groups with aldehydes or ketones, resulting in the elimination of water.

A prominent example is the synthesis of covalent organic frameworks (COFs) using 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) as a building block. acs.org This amino-functionalized pyrenetetrone can undergo a Schiff base condensation reaction with a tri-aldehyde, such as triformylphloroglucinol, in a suitable solvent system like mesitylene and 1,4-dioxane at elevated temperatures. acs.org This one-step condensation reaction leads to the formation of a stable, porous COF material where the pyrenetetrone units are linked via imine bonds. acs.org This approach highlights the utility of dehydration condensation in creating complex, functional materials derived from this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of this compound. These approaches aim to minimize the use of hazardous reagents and reduce waste generation.

One such approach involves the use of hypervalent iodine reagents as metal-free oxidizing agents. For example, periodic acid (H₅IO₆) and 2-iodoxybenzoic acid (IBX) have been investigated for the oxidation of pyrene and its derivatives. nih.govyoutube.com These reagents can serve as effective oxidants, providing a greener alternative to transition metal-based catalysts. The selectivity of the reaction, either towards oxidation or iodination, can be influenced by the specific hypervalent iodine reagent used and the substitution pattern on the pyrene core. nih.gov This metal-free oxidation method represents a significant step towards a more sustainable synthesis of pyrenequinones.

| Methodology | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Transition Metal Catalyzed Oxidation | RuCl₃, NaIO₄ | Direct, one-step synthesis, mild conditions | Use of a transition metal catalyst |

| Electrochemical Oxidation | Modified carbon nanomaterial electrodes | Avoids chemical oxidants, potentially cleaner | May require specialized equipment, product selectivity can be a challenge |

| Multi-Step Synthesis (Coupling/Oxidation) | Bromobenzene derivatives, copper, sodium, cobalt catalyst | Good control, allows for derivatization | Multiple steps, potentially lower overall yield |

| Dehydration Condensation (for derivatives) | Amino-pyrenetetrone, aldehydes/ketones | Effective for creating complex derivatives like COFs | Requires a pre-functionalized pyrenetetrone |

| Green Chemistry Approach | Hypervalent iodine reagents (e.g., H₅IO₆, IBX) | Metal-free, environmentally benign | Reagent cost and availability may be a factor |

Purification and Yield Optimization Methodologies of this compound

The purification of this compound is a critical step in its synthesis to obtain a product with high purity, which is essential for its subsequent applications in areas like organic electronics and materials science. ossila.com The methodologies employed for purification are often dictated by the synthetic route used and the nature of the impurities present. Similarly, yield optimization is a key consideration in the synthesis of this compound, with different approaches offering significantly varying efficiencies.

Following synthesis, the crude this compound product typically undergoes one or more purification steps. A common technique involves column chromatography. google.comguidechem.com In one method, after the initial reaction and work-up, the resulting solid is purified using a silica gel column with dichloromethane as the eluent. google.com This is often followed by recrystallization from a suitable solvent, such as ethanol, to afford the final product as an orange powdery solid. google.com Another reported purification involves flash column chromatography on silica gel after an extensive washing and extraction procedure. guidechem.com

To enhance the solubility and ease of handling of this compound, which can facilitate purification and subsequent reactions, the use of protecting groups has been explored. chemrxiv.org By protecting the ketone functionalities, the solubility of the pyrenetetrone core can be increased, which may allow for more efficient purification techniques. chemrxiv.org

The table below summarizes the purification and yield data from different synthetic methodologies.

| Synthetic Method | Purification Techniques | Reported Yield (%) |

|---|---|---|

| Oxidation of Pyrene | Flash Column Chromatography (Silica Gel) | 17 |

| Two-step synthesis from 2,6-dicarboxylate methyl ester-1-bromobenzene | Silica Gel Column Chromatography (Dichloromethane eluent), Recrystallization (Ethanol) | 68 |

Reactivity and Reaction Mechanisms of 4,5,9,10 Pyrenetetrone

Redox Chemistry and Electron Transfer Mechanisms

The electrochemical properties of 4,5,9,10-pyrenetetrone are central to its application in energy storage. Its ability to undergo controlled and reversible electron transfer reactions is a key attribute.

Reversible Electron Transfer in Electrochemical Processes

The redox reactions of this compound are characterized by their high degree of reversibility. In electrochemical applications, such as in lithium-ion batteries, the carbonyl groups can be reversibly reduced and oxidized. During the discharge process, the oxygen atom of each carbonyl group can accept an electron and associate with a lithium ion to form a lithium enolate salt. mdpi.com This process is reversed during charging, where lithium ions are released, and the carbonyl groups are reformed. mdpi.com This high reversibility is crucial for the cycling stability of battery electrodes. Spectroscopic studies have confirmed the reversible transformation of the carbonyl groups during charge and discharge cycles, with the original C=O bond signature reappearing after a full cycle, indicating structural integrity and stable electrochemical performance. nih.gov

Role of Carbonyl Groups in Redox Activity

The four carbonyl groups are the primary redox-active sites within the this compound molecule. nih.govresearchgate.net These groups are responsible for the compound's ability to store charge. The lithium storage mechanism in materials based on this compound relies on the redox reaction of the oxygen atoms in these carbonyl groups. mdpi.com Each oxygen atom can undergo a one-electron reduction, creating a radical anion that then pairs with a lithium ion. mdpi.com The presence of four such groups in a conjugated system allows for a high concentration of redox-active sites, which is a significant advantage over organic molecules with fewer carbonyls. nih.govhw.ac.uk This high density of active sites contributes directly to the high theoretical specific capacity observed in PTO-based materials. nih.gov

Multielectron Redox Processes (e.g., 4e-/4Li+ process)

| Material | Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) | Capacity Retention (%) |

| PT-COF50 | 200 | 280 | - |

| PT-COF50 | 5000 | 229 | 82 |

Nucleophilic Addition Reactions (e.g., Amination Reactions, Michael Addition)

The carbonyl groups of this compound are electrophilic centers and are susceptible to nucleophilic attack. While the literature extensively covers its redox chemistry and use in framework materials, specific examples of classical amination or Michael addition reactions directly on the parent PTO molecule are less detailed in the context of small molecule synthesis. However, the principles of these reactions are fundamental to its derivatization.

The reaction of amines with the carbonyl groups is a form of nucleophilic addition that is the initial step in the formation of imines, which is critical for the synthesis of certain polymers and frameworks (see Section 3.3.1). The aza-Michael reaction, the 1,4-addition of an amine to an α,β-unsaturated carbonyl system, is a well-established reaction class. wikipedia.orgmdpi.com While pyrenetetrone itself is not an α,β-unsaturated ketone in the typical sense, the reactivity of its carbonyls is influenced by the extended π-system, making them reactive towards strong nucleophiles.

Condensation Reactions for Framework Construction

Condensation reactions are a cornerstone of the synthetic utility of this compound and its derivatives, enabling their incorporation into highly structured, porous materials like covalent organic frameworks (COFs).

Schiff-Base Condensation for Covalent Organic Frameworks

Schiff-base chemistry, which involves the condensation reaction between an amine and an aldehyde or ketone to form an imine, is a powerful and widely used method for synthesizing highly stable and crystalline COFs. magtech.com.cnrsc.org Derivatives of this compound are excellent building blocks for this purpose.

A notable example is the synthesis of a pyrenetetrone-based COF (PT-COF) through a one-step Schiff-base condensation. nih.gov In this synthesis, an amine-functionalized pyrenetetrone derivative reacts with a multifunctional aldehyde under solvothermal conditions. nih.gov The resulting imine-linked framework is highly crystalline and possesses permanent porosity. nih.gov This reaction is often followed by a keto-enol tautomerization, which further enhances the chemical stability of the resulting framework. nih.gov The modularity of this synthetic approach allows for the rational design of materials with tailored properties for applications in energy storage, gas separation, and catalysis. acs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) (DAPT) | Triformylphloroglucinol (TFG) | Schiff-Base Condensation | Pyrenetetrone-based Covalent Organic Framework (PT-COF) |

Keto-Enol Tautomerization in Reaction Stability

Keto-enol tautomerism is a proton-transfer equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.org In the context of this compound, which possesses four ketone (carbonyl) groups on a large aromatic pyrene (B120774) framework, this equilibrium plays a significant role in its chemical behavior and stability.

For many simple carbonyl compounds, the keto-enol equilibrium strongly favors the keto tautomer. libretexts.org However, the stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. youtube.com In large polycyclic aromatic quinones like this compound, the diketone (keto) form is generally the more stable tautomer compared to the enol form. nih.govrsc.org This stability is a departure from simpler systems where the enol form can be significantly stabilized by the formation of an aromatic ring, such as in the case of phenol. youtube.comyoutube.com

The preference for the keto form in larger fused aromatic systems is supported by both experimental results and theoretical calculations. nih.govrsc.org This inherent stability of the keto-form is crucial for the compound's reactivity. For instance, in electrochemical applications like lithium-ion batteries, the reversible conversion between the carbonyl (keto) and enolate (the deprotonated enol form) structures is the fundamental mechanism for energy storage. mdpi.com The redox process involves a 4 e-/4 Li+ transformation per pyrene-4,5,9,10-tetraone unit, where the carbonyl groups are reversibly transformed. nih.govresearchgate.netnih.govhw.ac.uk The stability of the diketone structure ensures that the molecule can undergo these redox cycles without significant decomposition, contributing to the material's performance as a stable electrode. nih.gov

Interactions with Carbon Nanomaterials (e.g., Carbon Nanotubes, Graphene)

This compound and its derivatives exhibit significant non-covalent interactions with carbon nanomaterials such as carbon nanotubes (CNTs) and graphene. These interactions are primarily driven by π-π stacking, a type of dispersion force established between the large, electron-rich π-system of the pyrene core and the sp²-hybridized carbon lattice of the nanomaterials. rsc.orgfrontiersin.org This strong affinity allows for the formation of stable hybrid materials and composites with enhanced properties.

The planar structure of the pyrene moiety is particularly well-suited for maximizing surface contact with the graphitic surfaces of CNTs and graphene, leading to effective π-π stacking. researchgate.net This interaction is crucial for dispersing these carbon nanomaterials in various media, as it overcomes the strong van der Waals forces that cause them to aggregate. frontiersin.org

In the context of materials science, these interactions have been leveraged to create advanced composites. For example, composites of a covalent organic framework (COF) based on pyrene-4,5,9,10-tetraone with CNTs have been developed for use as cathode materials in Li-ion batteries. nih.govresearchgate.netnih.gov The intimate contact between the pyrenetetrone units and the CNTs, facilitated by π-π interactions, creates an efficient conductive network. This enhanced conductivity addresses a key limitation of many organic electrode materials and leads to superior electrochemical performance, including high specific capacity and excellent rate capabilities. nih.govnih.govhw.ac.uk

Research has demonstrated that increasing the weight percentage of CNTs in these composites leads to a significant improvement in performance metrics. The table below summarizes the electrochemical performance of Pyrenetetrone-COF/CNT composites with varying CNT content.

| Composite Material | CNT Content (wt%) | Discharge Capacity at 200 mA g⁻¹ (mAh g⁻¹) | Capacity at 5000 mA g⁻¹ (mAh g⁻¹) | Capacity Retention at 5000 mA g⁻¹ (%) |

|---|---|---|---|---|

| PT-COF10 | 10 | 240 | 111 | 46 |

| PT-COF30 | 30 | 265 | 180 | 68 |

| PT-COF50 | 50 | 280 | 229 | 82 |

Data derived from studies on pyrene-4,5,9,10-tetraone COF and carbon nanotube composites. nih.govresearchgate.net

Similarly, polymers incorporating pyrene-4,5,9,10-tetraone have been synthesized in situ with activated carbon to create composite anode materials. rsc.org The π-π stacking interaction ensures a good interface between the redox-active polymer and the conductive carbon support, facilitating efficient charge transfer during battery operation. rsc.org Beyond energy storage, the strong interaction between pyrene derivatives and graphene has been utilized in the development of chemical sensors, where the fluorescence properties of the pyrene unit can be modulated by its proximity to the graphene sheet. frontiersin.org

Advanced Spectroscopic and Characterization Techniques in 4,5,9,10 Pyrenetetrone Research

Vibrational Spectroscopy for Structural Elucidation and Mechanistic Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the functional groups and monitoring the redox state of 4,5,9,10-pyrenetetrone-based materials.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule, particularly the carbonyl (C=O) groups that are central to its redox activity. In studies of covalent organic frameworks (COFs) incorporating a 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) moiety, a distinct vibrational peak corresponding to the C=O stretching mode is observed at approximately 1675 cm⁻¹. nih.gov

The utility of FT-IR extends to mechanistic studies of electrochemical processes. Ex-situ FT-IR analysis of electrodes containing this pyrenetetrone-based COF has demonstrated the reversible nature of the redox reactions. Upon full discharge (lithiation) of a battery, the characteristic C=O peak at 1675 cm⁻¹ disappears, indicating the reduction of the carbonyl groups. nih.gov Conversely, upon recharging the battery, this peak reappears, signifying the reformation of the carbonyl bonds. This reversible disappearance and reappearance of the C=O stretching vibration provide direct evidence for the participation of the carbonyl groups in the charge storage mechanism. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Observation |

| Carbonyl (C=O) | Stretching | ~1675 | Disappears on full discharge, reappears on charging nih.gov |

Raman spectroscopy offers a complementary vibrational analysis technique that is particularly sensitive to the conjugated π-system of the pyrene (B120774) core and the redox state of the carbonyl groups. Operando Raman microscopy, which allows for the real-time spectroscopic analysis of an electrochemical cell during its operation, has been pivotal in understanding the dynamic structural changes in this compound-based materials. nih.gov

In studies of a pyrenetetrone-based COF, operando Raman microscopy has been used to track the reversible transformation of the redox-active carbonyl groups during galvanostatic discharging (lithiation) and charging (delithiation). nih.gov A key observation is the shift in the C=C stretching mode of the pyrene core. As the material is discharged, this peak progressively shifts to lower wavenumbers, stabilizing at approximately 1560 cm⁻¹ upon full lithiation. This shift is indicative of changes in the electronic structure and conjugation of the pyrene backbone as electrons are injected into the molecule. nih.gov

Furthermore, the intensity of the signals corresponding to the C=O groups diminishes during the discharge process, corroborating the FT-IR findings and confirming the involvement of these groups in the redox reaction. The ability to monitor these changes in real-time provides a detailed picture of the lithiation mechanism, revealing a multi-step process involving the formation of lithium enolate species. nih.gov

Table 2: Significant Raman Shifts in Operando Studies of this compound-based COFs

| Vibrational Mode | Wavenumber (cm⁻¹) (Pristine State) | Wavenumber (cm⁻¹) (Discharged State) | Interpretation |

| Aromatic C=C | Not specified | ~1560 | Change in conjugation of the pyrene core upon lithiation nih.gov |

| Carbonyl C=O | Not specified | Signal diminishes | Reduction of carbonyl groups during discharge nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for elucidating the covalent structure and local environment of atoms within this compound-based materials, especially for insoluble structures like covalent organic frameworks.

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a key technique for the structural characterization of COFs derived from this compound. It provides information on the local chemical environment of each carbon atom in the framework, allowing for the confirmation of the expected covalent structure. For instance, in the synthesis of a COF from 2,7-diaminopyrene-4,5,9,10-tetraone and triformylphloroglucinol, ¹³C CP-MAS NMR was employed to verify the formation of the keto-enol tautomer of the imine-linked framework. nih.gov The resulting spectrum would be expected to show distinct resonances for the carbonyl carbons, the aromatic carbons of the pyrene and phloroglucinol (B13840) units, and the carbons involved in the imine and enol functionalities, confirming the successful condensation reaction and framework formation.

X-ray Based Characterization

X-ray based techniques provide crucial information about the elemental composition and the chemical states of the constituent elements in this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and the oxidation states of elements within the top few nanometers of a material's surface. For this compound, XPS analysis would be focused on the C 1s and O 1s core level spectra.

The high-resolution C 1s spectrum is expected to be deconvoluted into multiple peaks. The main component would correspond to the sp²-hybridized carbon atoms of the pyrene aromatic core. A distinct, higher binding energy peak would be attributed to the carbonyl carbons (C=O), reflecting the influence of the electronegative oxygen atoms.

Similarly, the O 1s spectrum would primarily show a peak corresponding to the oxygen atoms in the carbonyl groups. The precise binding energies and peak shapes can provide insights into the chemical environment and any potential surface functionalities or contaminants. In the context of electrochemical studies, XPS can be used in ex-situ mode to analyze the changes in the C 1s and O 1s spectra after cycling, providing further evidence for the redox reactions involving the carbonyl groups. For example, the reduction of C=O to C-O-Li during lithiation would result in a shift of the C 1s and O 1s peaks to lower binding energies.

Table 3: Expected Core-Level Binding Energies in XPS for this compound

| Core Level | Functional Group | Expected Binding Energy Range (eV) | Information Provided |

| C 1s | Aromatic C=C | ~284.5 | Elemental and structural integrity of the pyrene core |

| C 1s | Carbonyl C=O | ~287-289 | Presence and chemical state of carbonyl functional groups |

| O 1s | Carbonyl C=O | ~531-533 | Elemental composition and chemical state of oxygen |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of this compound research, XRD is employed to analyze the arrangement of molecules in the solid state, providing insights into their packing and ordering.

For instance, in the study of a pyrene-4,5,9,10-tetraone-based covalent organic framework (PT-COF), powder X-ray diffraction (PXRD) patterns revealed a crystalline structure. nih.govhw.ac.uk The experimental PXRD pattern was consistent with a simulated pattern based on an aligned AA stacked model. nih.govhw.ac.uk A Pawley refinement of the data confirmed a hexagonal P6/m symmetry with unit cell parameters of a = b = 30.07 Å and c = 3.55 Å, and a unit cell volume of 2784.1 ų. nih.govhw.ac.uk The successful refinement, with low R-values (Rp = 2.21%, Rwp = 3.17%), indicates a good fit between the experimental data and the structural model. nih.govhw.ac.uk Even when composited with carbon nanotubes, the PT-COF retained its crystalline structure, although a slight decrease in crystallinity was observed. hw.ac.uk

| Material | Crystal System | Space Group | Unit Cell Parameters | Reference |

| PT-COF | Hexagonal | P6/m | a = b = 30.07 Å, c = 3.55 Å | nih.govhw.ac.uk |

Electron Microscopy for Morphological and Microstructural Investigations (e.g., Scanning Electron Microscopy)

Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are indispensable for visualizing the morphology and microstructure of this compound-based materials.

SEM images of pyrene-4,5,9,10-tetraone functionalized graphene (PYT/GN) reveal the surface topography of the composite material. chalmers.se For example, SEM analysis of a composite of pyrene-4,5,9,10-tetraone with a specific type of graphene (PYT/GN 4–5) shows the distribution of the pyrenetetrone molecules on the graphene sheets. chalmers.se

TEM provides higher resolution images, offering a more detailed view of the internal structure. In the case of PT-COF, TEM images confirmed its ordered structure, revealing hexagonal-shaped pores. nih.govhw.ac.uk This observation is consistent with the crystalline nature of the material determined by XRD. nih.govhw.ac.uk Even in composites with carbon nanotubes (PT-COF50), TEM images showed that the PT-COF maintained its crystalline pore structure. nih.govhw.ac.uk

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of materials. In the study of pyrene-4,5,9,10-tetraone-linked conjugated microporous polymers (PT-CMPs), TGA was used to determine their degradation temperatures. The results indicated that these polymers possess moderate thermal stability. researchgate.net For instance, a specific PT-CMP, TPE–BBT–CMP, which incorporates pyrenetetrone units, exhibited a high degradation temperature of up to 340 °C. researchgate.net This level of thermal stability is a crucial property for materials intended for use in electronic devices where they may be subjected to elevated temperatures.

| Material | Degradation Temperature (°C) | Reference |

| TPE–BBT–CMP | up to 340 | researchgate.net |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy is a technique that provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs are characteristic of the molecule's structure and conjugation.

For pyrene and its derivatives, the UV-Vis absorption spectra typically show characteristic peaks in the ultraviolet region. researchgate.netresearchgate.net The absorption spectrum of pyrene in toluene, for example, displays structured vibrational envelopes. researchgate.net The position and intensity of these absorption bands can be influenced by the presence of functional groups and the extent of the π-conjugated system. In the case of carbonyl-containing compounds, n→π* transitions are often observed, which are typically weaker than π→π* transitions. masterorganicchemistry.com For this compound, the presence of four carbonyl groups would be expected to influence its electronic absorption spectrum. While specific UV-Vis data for this compound is not detailed in the provided search results, the general principles of UV-Vis spectroscopy for pyrene and carbonyl compounds are well-established. researchgate.netresearchgate.netmasterorganicchemistry.com

Electrochemical Characterization Methods

Electrochemical methods are vital for evaluating the performance of this compound-based materials in energy storage devices, such as batteries and supercapacitors. These techniques probe the redox behavior, charge storage capacity, and cycling stability of the materials.

Cyclic voltammetry (CV) is a powerful technique for studying the redox processes of a material. By sweeping the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction peaks corresponding to electron transfer reactions.

In the case of PT-COF, CV profiles showed four distinct reduction peaks at approximately 2.9, 2.7, 2.3, and 2.1 V, which are attributed to the redox reactions of the four carbonyl groups in the pyrenetetrone unit. nih.gov This indicates a multi-electron transfer process, which is beneficial for achieving high specific capacity. nih.gov Similarly, for pyrene-4,5,9,10-tetraone functionalized graphene, the CV curves provide insight into its charge storage mechanism. chalmers.se The shape of the CV curves for conjugated microporous polymers containing pyrenetetrone units can indicate a combination of electric double-layer capacitance and pseudocapacitance arising from redox reactions. nsysu.edu.tw

Galvanostatic charge-discharge (GCD) is a technique used to measure the specific capacity, rate capability, and cycling stability of an electrode material. It involves charging and discharging the material at a constant current and monitoring the change in potential over time.

For a PT-COF and carbon nanotube composite (PT-COF50), GCD tests revealed a high specific capacity of up to 280 mAh g⁻¹ at a current density of 200 mA g⁻¹. nih.govossila.com This material also demonstrated excellent rate performance, delivering a capacity of 229 mAh g⁻¹ at a high current density of 5000 mA g⁻¹. nih.govossila.com Furthermore, it exhibited good cycling stability, retaining a significant portion of its initial capacity after numerous cycles. nih.gov Another study on a polymer-bound pyrene-4,5,9,10-tetraone reported a high specific capacity of 231 mAh/g and excellent rechargeability, with 83% of the capacity retained after 500 cycles. nih.govresearchgate.net Conjugated microporous polymers containing pyrenetetrone have also shown high specific capacitance, with one example reaching 373 F g⁻¹ at 1.0 A g⁻¹ and maintaining 94.37% of its initial capacitance after 5000 cycles at 10 A g⁻¹. rsc.org

| Material | Specific Capacity/Capacitance | Current Density | Cycling Stability | Reference |

| PT-COF50 | 280 mAh g⁻¹ | 200 mA g⁻¹ | - | nih.govossila.com |

| PT-COF50 | 229 mAh g⁻¹ | 5000 mA g⁻¹ | - | nih.govossila.com |

| Polymer-bound PYT | 231 mAh g⁻¹ | - | 83% retention after 500 cycles | nih.govresearchgate.net |

| BC-PT CMP | 373 F g⁻¹ | 1.0 A g⁻¹ | 94.37% retention after 5000 cycles | rsc.org |

Electrochemical Impedance Spectroscopy (EIS) (e.g., Nyquist Plots)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial and bulk properties of electrode materials. In the context of this compound (PTO) research, EIS is employed to investigate the kinetics of charge transfer and ion diffusion processes occurring at the electrode-electrolyte interface. This is typically visualized through a Nyquist plot, which represents the complex impedance of the system over a range of frequencies.

The analysis of Nyquist plots allows for the determination of key electrochemical parameters, such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (Zw), which corresponds to diffusion processes. The charge transfer resistance is a critical parameter as it quantifies the resistance to the electrochemical reactions at the electrode surface. A lower Rct value generally indicates faster kinetics and better electrode performance.

In a notable study involving a covalent organic framework based on this compound (PT-COF) for use in Li-ion batteries, EIS was utilized to understand the effect of incorporating carbon nanotubes (CNTs) as a conductive additive. The simulation of the electrochemical impedance spectra for the pristine PT-COF and its composites with varying amounts of CNTs revealed significant differences in their charge transfer resistance. nih.gov

The pristine PT-COF electrode exhibited a charge transfer resistance of 189 Ω. nih.gov Upon the addition of 10 wt% and 30 wt% of CNTs, the charge transfer resistance decreased to 164 Ω and 100 Ω, respectively. A more substantial reduction was observed for the composite containing 50 wt% CNTs (PT-COF50), which showed a charge transfer resistance of only 27.2 Ω. nih.gov This marked decrease in resistance highlights the enhanced charge transfer kinetics in the composite material, which contributes to its improved rate performance in battery applications. nih.gov

The following interactive data table summarizes the charge transfer resistance values for the PT-COF and its composites as determined from the analysis of their electrochemical impedance spectra.

Interactive Data Table: Charge Transfer Resistance of PT-COF and Composites

| Material | Charge Transfer Resistance (Rct) in Ω |

| PT-COF | 189 |

| PT-COF10 (10 wt% CNT) | 164 |

| PT-COF30 (30 wt% CNT) | 100 |

| PT-COF50 (50 wt% CNT) | 27.2 |

Computational Chemistry and Theoretical Modeling of 4,5,9,10 Pyrenetetrone

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the properties of 4,5,9,10-pyrenetetrone. By calculating the electron density of the system, DFT methods can accurately predict a range of molecular properties, from the electronic band structure to the thermodynamics of complex chemical reactions.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.net

While the precise value of the HOMO-LUMO gap for this compound is highly dependent on the computational method and functional employed, qualitative studies provide valuable insights. DFT calculations comparing PTO to its tetrathione (PTS), tetraselenone (PTSe), and tetratellurone (PTTe) analogues have shown that the HOMO-LUMO energy difference is highest for the oxygen-containing PTO. mdpi.com This suggests a greater kinetic stability compared to its heavier chalcogen counterparts. For context, the parent aromatic hydrocarbon, pyrene (B120774), has a DFT-calculated electronic band gap of 3.83 eV. nih.gov The extensive conjugation and the presence of four electron-withdrawing carbonyl groups in PTO significantly influence its frontier orbital energies compared to the parent pyrene.

It is important to note that approximating the electronic gap with the DFT orbital energy difference between HOMO and LUMO can be sensitive to the chosen functional, particularly the amount of exact Fock exchange. nih.govreddit.com

Prediction of Redox Potentials and Thermodynamics

DFT calculations are widely used to predict the redox potentials of organic molecules, providing a theoretical foundation for their application in electrochemical devices. semanticscholar.orgnih.gov The redox potential of a material is a measure of its ability to accept or donate electrons, a key characteristic for battery electrodes. mdpi.com

First-principles DFT modeling has been successfully applied to determine the redox properties of PTO. semanticscholar.org The calculations involve determining the Gibbs free energy change for the reduction reaction, often using a thermodynamic cycle that accounts for solvation effects. mdpi.com Computational studies have calculated the redox potential for pristine this compound to be 2.67 V versus Li/Li+. semanticscholar.org This relatively high potential makes it a promising candidate for cathode materials in lithium-ion batteries. ossila.com Further theoretical investigations have shown that this potential can be tuned, for instance, by introducing nitrogen dopants into the pyrene core, which can elevate the redox potential to as high as 3.70 V. semanticscholar.org

The thermodynamics of the multi-step reduction of PTO have also been modeled. As the molecule sequentially accepts electrons and binds with cations like Li+, the redox potential for each subsequent step decreases. semanticscholar.org

| Pyrenetetrone Derivative | Calculated Redox Potential (vs. Li/Li+) |

|---|---|

| Pyrenetetrone (Pristine) | 2.67 V |

| 4N-pyrenetetrone | 3.70 V |

Li-Ion Binding Thermodynamics and Mechanisms

Understanding the mechanism and thermodynamics of lithium-ion binding is crucial for designing high-capacity organic battery electrodes. DFT calculations have elucidated that the four carbonyl groups on the this compound molecule act as the redox-active sites for Li-ion binding. nih.gov The reversible insertion and extraction of lithium ions are achieved through the conversion between the carbonyl (C=O) and lithium enolate structures. mdpi.com

Electron Affinity Calculations

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a fundamental descriptor of a molecule's ability to accept an electron. Within the framework of DFT, the adiabatic electron affinity can be calculated as the difference between the total energy of the optimized neutral molecule and that of its corresponding anion (the radical anion formed by adding one electron). mdpi.com

The governing equation is: EA = E(neutral) - E(anion)

A higher, more positive electron affinity indicates a greater propensity to accept an electron, which typically correlates with a higher (more positive) reduction potential. mdpi.com While specific DFT-calculated electron affinity values for this compound are not extensively reported in the literature, its high redox potential suggests a significant electron affinity. The four electron-withdrawing carbonyl groups delocalized over the large aromatic system are expected to stabilize the incoming electron, leading to a favorable electron affinity and making PTO a strong electron acceptor. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique can provide insights into the dynamic behavior, conformational changes, and transport properties of materials. However, based on available scientific literature, specific molecular dynamics studies focusing solely on this compound appear to be limited. While MD simulations are commonly used to study organic molecular crystals and polymer systems, dedicated simulations to understand the bulk properties, diffusion of ions within a PTO crystal lattice, or its interactions with electrolyte solvents at a dynamic level are not widely published. rsc.org

Quantum Chemical Descriptors and Reactivity Analysis

Beyond frontier orbitals, DFT calculations can be used to determine a range of quantum chemical descriptors that predict the reactivity of a molecule. These descriptors are derived from the conceptual framework of DFT and provide a quantitative basis for concepts like electronegativity and chemical hardness. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap; molecules with large gaps are considered "hard" and are less reactive. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Electrostatic Potential Maps and Electronic Distribution Analysis

Computational analysis of this compound reveals a molecule with a distinct electronic landscape, characterized by a conjugated planar structure. Theoretical calculations indicate that this extended conjugation results in a high highest occupied molecular orbital (HOMO) and a low lowest unoccupied molecular orbital (LUMO), leading to a narrow band gap. This small energy gap is a key factor in the material's high electronic conductivity.

Reorganization Energy and Charge Transfer Kinetics

The efficiency of charge transport in organic materials is intrinsically linked to the reorganization energy (λ), which quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. According to Marcus theory, a lower reorganization energy facilitates faster charge transfer rates. wikipedia.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to calculate the reorganization energy of this compound. mdpi.com These calculations involve optimizing the geometries of the neutral molecule, its radical anion, and its radical cation. The reorganization energy for electron transfer (λe) and hole transfer (λh) can then be determined from the energy differences between these states.

The charge transfer kinetics of PYT are influenced by its rigid and planar structure, which helps to minimize the reorganization energy. The process of electron transfer is fundamental to its application in electronic devices and has been a subject of theoretical investigation. mdpi.com The rate of electron transfer can be estimated using the Marcus equation, which incorporates the reorganization energy, the electronic coupling between adjacent molecules, and the Gibbs free energy of the reaction. wikipedia.org

A schematic representation of the parameters used in calculating reorganization energy is provided in the table below, based on the principles of Marcus theory.

| Parameter | Description |

| E0(N) | Energy of the neutral molecule in its optimized geometry. |

| E-(N) | Energy of the anion in the optimized geometry of the neutral molecule. |

| E0(-) | Energy of the neutral molecule in the optimized geometry of the anion. |

| E-(-) | Energy of the anion in its optimized geometry. |

| λe | Reorganization energy for electron transfer, calculated as (E0(-) - E0(N)) + (E-(N) - E-(-)). |

Design of Novel this compound Derivatives via Computational Methods

Computational methods have become an indispensable tool for the rational design of novel this compound derivatives with tailored properties. eucyskatowice2024.eu By systematically modifying the core structure of PYT and evaluating the resulting changes in electronic and charge transport properties, researchers can predict the performance of new materials before engaging in complex and time-consuming synthesis.

The introduction of nitrogen atoms into the pyrene core, a strategy known as nitrogen doping, has been computationally explored to modulate the electronic properties of PYT. Theoretical studies on nitrogen-doped polycyclic aromatic hydrocarbons suggest that the position and number of nitrogen atoms significantly influence the energetic, geometric, and magnetic properties of the molecule. mdpi.com

In the context of PYT, nitrogen doping can alter the charge distribution, modify the HOMO and LUMO energy levels, and potentially enhance the charge transfer characteristics. rsc.org Computational studies on conjugated microporous polymers incorporating nitrogen-rich moieties alongside pyrenetetrone units have shown that these materials can exhibit excellent electrochemical properties, suggesting that nitrogen doping is a promising strategy for developing advanced PYT-based materials. rsc.org

Replacing the oxygen atoms of the carbonyl groups in this compound with heavier chalcogens (sulfur, selenium, and tellurium) has been a significant area of computational investigation. mdpi.comscilit.com DFT calculations have been performed on pyrene-4,5,9,10-tetrathione (PTS), pyrene-4,5,9,10-tetraselenone (PTSe), and pyrene-4,5,9,10-tetratellurone (PTTe) to compare their properties with the parent PYT. mdpi.com

These theoretical studies indicate that the chalcogen analogues, particularly the sulfur derivative (PTS), are promising candidates for applications in materials science. mdpi.comscilit.com Computational results suggest that while the selenium and tellurium compounds may offer certain advantages, their synthesis is more challenging. mdpi.com The substitution with heavier chalcogens influences the molecular geometry, electronic structure, and reorganization energy. mdpi.com For instance, computational analysis of PTS revealed a non-planar conformation to be more stable than a planar one. mdpi.com

A comparative table of the calculated reorganization energies for electron transfer (λ(0/-)) for PYT and its chalcogen analogues is presented below.

| Compound | Reorganization Energy (λ(0/-)) [eV] |

| This compound (PYT) | 0.30 |

| Pyrene-4,5,9,10-tetrathione (PTS) | 0.53 |

| Pyrene-4,5,9,10-tetraselenone (PTSe) | 0.26 |

| Pyrene-4,5,9,10-tetratellurone (PTTe) | 0.17 |

| Data sourced from computational studies. mdpi.com |

The introduction of various substituent groups onto the pyrene backbone represents another key strategy for fine-tuning the properties of PYT. Computational studies have explored the effects of electron-withdrawing groups like nitro (NO₂) and bromo (Br) on the electronic structure and acceptor properties of the molecule.

Theoretical investigations into nitro-substituted pyrenetetrone have been conducted, suggesting that the strong electron-withdrawing nature of the nitro group can significantly impact the electronic states of the π-electronic system. Similarly, the synthesis and computational study of 2,7-dibromo-pyrene-4,5,9,10-tetraone have demonstrated that halogen substitution can lead to the development of strong electron acceptors. These substituted derivatives are considered versatile building blocks for new conjugated materials with potential applications in molecular electronics.

Applications of 4,5,9,10 Pyrenetetrone in Energy Storage Technologies

Lithium-Ion Batteries

The exploration of 4,5,9,10-pyrenetetrone in lithium-ion batteries is primarily focused on its use as a cathode material, where its electrochemical properties can be harnessed to achieve high capacity and stable energy storage.

Research into PTO-based cathodes has demonstrated significant potential, addressing some of the key limitations of conventional battery technologies. By modifying its structure, such as through polymerization or incorporation into frameworks, and by combining it with conductive additives, researchers have unlocked impressive performance metrics.

This compound is distinguished by its high theoretical specific capacity, which is a critical measure of the amount of charge a material can store per unit mass. The molecule's four carbonyl groups can participate in a reversible four-electron redox process, leading to a theoretical specific capacity as high as 409 mAh g⁻¹. researchgate.net This multi-electron transfer mechanism allows for a greater storage capability compared to many other organic electrode materials. hw.ac.uknih.gov

The redox potential of a material determines the battery's output voltage. PTO exhibits a high redox potential, which is advantageous for achieving high energy density. ossila.commdpi.com The reversible insertion and extraction of lithium ions occur through the conversion between the carbonyl and enolate structures. mdpi.com Theoretical studies using density functional theory (DFT) have indicated that six-membered cyclic 1,2-diketone units, like those in PTO, are excellent core structures for cathode materials due to the significant redox energy change upon lithiation. nih.gov This is attributed to the favorable coordination of the oxygen atoms with lithium ions and the increased aromaticity of the reduced form. researchgate.netnih.gov

A crucial performance metric for any battery material is its ability to maintain its storage capacity over numerous charge-discharge cycles. While small organic molecules often suffer from poor cycling stability due to dissolution in the electrolyte, various strategies have been employed to enhance the durability of PTO-based cathodes.

One effective approach is polymerization. A cathode made from Poly(pyrene-4,5,9,10-tetraone) (PPTO) composited with carbon nanotubes demonstrated excellent longevity, retaining 95.1% of its initial capacity after 1300 cycles. ossila.com Another strategy involves binding PTO to a polymer backbone. When bound to polymethacrylate (B1205211), the resulting cathode exhibited remarkable rechargeability, with 83% of its capacity retained after 500 cycles. researchgate.netnih.gov Incorporating PTO into Covalent Organic Frameworks (COFs) also enhances stability. nih.gov For instance, a PTO-based aqueous organic flow battery showed nearly 100% capacity retention for over 5200 cycles, highlighting its exceptional durability. nih.gov

Table 1: Cycling Performance of Various this compound-Based Cathodes

| Cathode Material | Capacity Retention | Number of Cycles |

| Poly(pyrene-4,5,9,10-tetraone)-Carbon Nanotubes (PPTO-CNTs) ossila.com | 95.1% | 1300 |

| PTO bound to Polymethacrylate researchgate.netnih.gov | 83% | 500 |

| Asymmetrical PTO-1-sulfonate (Aqueous Organic Flow Battery) nih.gov | ~100% | 5200 |

Rate performance refers to a battery's ability to deliver high capacity at accelerated charge and discharge rates. PTO-based materials have shown excellent high-rate capabilities, which is essential for applications requiring rapid energy delivery, such as in electric vehicles.

A composite material made from a PTO-based Covalent Organic Framework and 50 wt% carbon nanotubes (PT-COF50) delivered a high capacity of 229 mAh g⁻¹ at a very high current density of 5000 mA g⁻¹, which corresponds to a charge rate of 18.5C. hw.ac.ukossila.comnih.gov Similarly, PPTO-carbon nanotube composite electrodes displayed a high-rate capability of 194.5 mAh g⁻¹ at an even higher current density of 10.0 A g⁻¹. ossila.com Polymer-bound PTO has also demonstrated exceptional fast-charge/discharge ability, retaining 90% of its capacity at a 30C rate compared to its capacity at a 1C rate. researchgate.netnih.gov

Table 2: Rate Performance of this compound-Based Cathodes at High Current Densities

| Cathode Material | Capacity at High Rate | Current Density |

| PTO-COF with 50 wt% Carbon Nanotubes (PT-COF50) hw.ac.ukossila.comnih.gov | 229 mAh g⁻¹ | 5000 mA g⁻¹ (18.5C) |

| Poly(pyrene-4,5,9,10-tetraone)-Carbon Nanotubes (PPTO-CNTs) ossila.com | 194.5 mAh g⁻¹ | 10,000 mA g⁻¹ |

| PTO bound to Polymethacrylate researchgate.netnih.gov | 90% of 1C capacity | 30C rate |

The performance of a battery electrode is highly dependent on its composite structure, which includes not only the active material but also a polymer binder and conductive additives. mdpi.com Due to the typically low intrinsic conductivity of organic materials like PTO, conductive additives are essential to create a continuous path for electron transport. nih.govmdpi.com Carbon-based nanomaterials such as carbon nanotubes (CNTs) and graphene are frequently combined with PTO to enhance its electrochemical performance. ossila.com For example, composites of a PTO-based COF and CNTs achieved specific capacities up to 280 mAh g⁻¹. nih.govnih.gov These additives ensure efficient charge transfer throughout the electrode. mdpi.com

Polymer binders, such as polyvinylidene fluoride (B91410) (PVDF), are crucial for the mechanical integrity of the electrode. mdpi.com They serve to bind the active material (PTO) and the conductive additive particles together and ensure strong adhesion to the current collector. mdpi.comnih.gov In some formulations, the binder can also play an active role. For instance, binding PTO to a polymethacrylate polymer backbone not only improves stability but also contributes to the material's excellent rate performance due to the physical flexibility of the polymer and its affinity for lithium ions. researchgate.net The optimal ratio of active material, conductive additive, and binder is critical to maximizing battery performance by balancing structural integrity and electrical conductivity. mdpi.com

A significant challenge for many organic electrode materials, including PTO, is their tendency to dissolve in the organic electrolytes used in lithium-ion batteries. researchgate.netnih.gov This dissolution leads to a rapid loss of active material from the cathode, resulting in poor cycling stability and a short battery lifespan. researchgate.net

To overcome this issue, several effective strategies have been developed. The most prominent approach is polymerization. By converting the small PTO molecule into a long-chain polymer, such as Poly(pyrene-4,5,9,10-tetraone) (PPTO), its solubility is drastically reduced, leading to enhanced cycling stability. researchgate.netossila.com

Another successful strategy is to incorporate PTO molecules into a rigid, extended structure like a Covalent Organic Framework (COF). nih.gov COFs are crystalline, porous polymers that physically prevent the active PTO units from dissolving into the electrolyte, thereby improving stability. nih.gov Similarly, chemically binding PTO to a non-soluble polymer backbone, such as polymethacrylate, effectively tethers the active molecules to the electrode, preventing their loss during cycling. researchgate.netnih.gov During the synthesis of more complex PTO derivatives, protecting the reactive dione (B5365651) groups as ketals can also circumvent issues related to poor solubility in organic solvents, facilitating the creation of more robust final materials. chemrxiv.orgchemrxiv.org

Anode Material Exploration

While PTO and its derivatives are often studied as cathode materials, their potential as anodes in lithium-ion batteries (LIBs) has also been investigated. The rich carbonyl active sites in the PTO structure allow for reversible electrochemical reactions with lithium ions. nih.gov To overcome challenges like poor conductivity and solubility in organic electrolytes, researchers have synthesized a PTO-based linear polymer, Poly(pyrene-4,5,9,10-tetraone sulfide) (PPTS), where thioether bonds serve as bridging groups. nih.gov This polymer, when used as an anode material for LIBs, demonstrates significantly improved performance. nih.gov

As an anode, PPTS delivers a high reversible specific capacity and maintains good performance at high current rates. nih.gov This exploration highlights the versatility of the pyrenetetrone framework, indicating that with appropriate molecular engineering, it can be effectively utilized as a negative electrode in rechargeable batteries. nih.govresearchgate.net

Table 1: Performance of PPTS as an Anode Material in Lithium-Ion Batteries

| Parameter | Value | Current Density |

|---|---|---|

| Reversible Specific Capacity | 697.1 mAh g⁻¹ | 0.1 A g⁻¹ |

| Rate Performance | 335.4 mAh g⁻¹ | 1 A g⁻¹ |

Data sourced from reference nih.gov.

Sodium-Ion Batteries: Cathode Material Performance

The abundance and low cost of sodium have made sodium-ion batteries (SIBs) an attractive alternative to LIBs. Pyrenetetrone-based materials have shown significant promise as high-performance cathodes for SIBs. researchgate.netossila.com To enhance electronic conductivity and prevent dissolution in the electrolyte, PTO is often polymerized and composited with conductive carbon nanomaterials. researchgate.netossila.com

An in-situ polymerization method has been used to create a π-conjugated composite of poly(pyrene-4,5,9,10-tetraone) and carbon nanotubes (PPTO–CNTs). researchgate.net This composite material, when used as a cathode in sodium batteries, exhibits a high discharge capacity, excellent long-term cycling stability, and a strong high-rate capability. researchgate.netossila.com Theoretical calculations combined with experimental results confirm a four-sodium-ion redox chemistry mechanism for each PPTO unit, which accounts for its high capacity. researchgate.netmatilda.science Pouch-type cells fabricated with these cathodes have demonstrated high energy density and stable cycling, underscoring their practical potential. researchgate.net

Table 2: Electrochemical Performance of PPTO-CNTs Cathode in Sodium-Ion Batteries

| Parameter | Value | Conditions |

|---|---|---|

| Discharge Capacity | 360.2 mAh g⁻¹ | - |

| Cycling Stability | 95.1% capacity retention | After 1300 cycles |

| Rate Capability | 194.5 mAh g⁻¹ | At 10.0 A g⁻¹ |

| Pouch Cell Energy Density | ≈204.0 Wh kg⁻¹ | Based on PPTO+Na mass |

| Pouch Cell Capacity Retention | 91.2% | After 100 cycles |

Data sourced from references researchgate.netossila.com.

Aqueous Aluminum Batteries: Cathode Material Applications

Aqueous aluminum batteries are an emerging technology valued for their safety, low cost, and the high theoretical capacity of aluminum. The development of suitable cathode materials is a key challenge in this field. Researchers have synthesized novel materials derived from this compound for this purpose. figshare.com One such material, BQPT, is synthesized using PTO and 2,3-Diaminonaphthalene-1,4-dione. figshare.com The design of such π-conjugated materials with multiple redox sites is a strategic approach to developing high-performance cathodes for aqueous aluminum-ion batteries. figshare.com

Supercapacitors and Pseudocapacitive Materials

This compound (PYT) is a valuable building block for organic electrode materials in supercapacitors due to its four redox-active carbonyl groups, which can undergo fast and reversible Faradaic reactions, contributing to pseudocapacitance. nih.govchalmers.se To create stable and highly conductive electrodes, PYT is often noncovalently combined with graphene. nih.govchalmers.se These composite materials leverage the high surface area and conductivity of graphene while harnessing the high pseudocapacitive potential of PYT. nih.govchalmers.se

A PYT-functionalized graphene electrode (PYT/GN 4-5) has demonstrated a very high specific capacity in a sulfuric acid electrolyte. nih.gov Furthermore, pyrenetetrone-derived polymers with pyrazine (B50134) units have been synthesized and combined with reduced graphene oxide (rGO). researchgate.net These composite electrodes show high specific capacitance and, when assembled into asymmetric supercapacitor devices, deliver excellent energy density and stability over thousands of cycles. researchgate.netchalmers.se

Table 3: Performance of Pyrenetetrone-Based Supercapacitor Electrodes

| Electrode Material | Specific Capacitance | Current Density | Electrolyte |

|---|---|---|---|

| PYT/GN 4-5 | 711 F g⁻¹ | 1 A g⁻¹ | 1 M H₂SO₄ |

| 2/1 PPYT/rGO | 591 F g⁻¹ | 1 A g⁻¹ | 1 M H₂SO₄ |

Data sourced from references nih.govresearchgate.net.

Capacitive deionization (CDI) is an emerging technology for water desalination that relies on ion electrosorption at the surface of charged electrodes. The efficiency of CDI is highly dependent on the electrode material's properties. Novel ladder-type organic molecules with enhanced pseudocapacitive properties have been designed and synthesized using this compound as a precursor. rsc.org

Through a one-step condensation reaction between PTO and 2,3-diaminoquinoline, a fully ladder-type, centrosymmetric organic molecule (PTQN) rich in imine-based active sites was created. rsc.org This unique molecular design provides exceptional pseudocapacitive behavior, enhanced electron delocalization, and superior structural stability. rsc.orgresearchgate.net As a CDI electrode, PTQN exhibits a high pseudocapacitive capacitance and remarkable long-term stability, demonstrating its potential for developing advanced electrochemical desalination systems. rsc.orgresearchgate.net

Table 4: Performance of PTQN Ladder-Type Molecule in Capacitive Deionization

| Parameter | Value | Conditions |

|---|---|---|

| Pseudocapacitive Capacitance | 238.26 F g⁻¹ | In NaCl solution |

| Long-Term Stability | ~100% capacitance retention | After 5000 cycles |

Data sourced from reference rsc.orgresearchgate.net.

Hybrid Energy Storage Systems Integration

The unique properties of this compound also allow for its integration into hybrid energy storage systems, which combine the features of both batteries and supercapacitors.

Asymmetric Supercapacitors (ASCs): ASCs utilize two different electrode materials to widen the operating voltage window and increase energy density. A high-performance ASC was successfully assembled using a PYT-functionalized graphene composite as the cathode and an annealed Ti₃C₂Tₓ MXene as the anode. nih.govchalmers.se This device delivered an outstanding energy density at a high power density, demonstrating the successful integration of a pyrenetetrone-based material into a hybrid capacitor system. nih.govchalmers.se

Aqueous Organic Flow Batteries (AOFBs): AOFBs are promising for large-scale energy storage. A key challenge is developing redox-active molecules that are highly soluble and stable. An asymmetrical, sulfonated derivative of pyrenetetrone (PTO-PTS) has been designed for this purpose. nih.gov This molecule can reversibly store four electrons and exhibits a very high theoretical electron concentration. nih.gov AOFBs based on PTO-PTS demonstrated high energy density and ultrastable capacity retention for over 5,200 cycles (60 days), highlighting its potential for durable, large-scale applications. nih.gov

Table 5: Performance of Pyrenetetrone-Based Hybrid Energy Storage Systems

| System Type | Key Component(s) | Energy Density | Power Density | Stability |

|---|---|---|---|---|

| Asymmetric Supercapacitor | PYT/GN 4-5 Cathode // A-Ti₃C₂Tₓ Anode | 18.4 Wh kg⁻¹ | 700 W kg⁻¹ | - |

| Aqueous Organic Flow Battery | PTO-PTS Monomer | 59.6 Wh L⁻¹ (catholyte) | - | ~100% capacity retention after 5200+ cycles |

Applications of 4,5,9,10 Pyrenetetrone in Functional Materials and Devices

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The integration of 4,5,9,10-pyrenetetrone into the porous crystalline structures of Covalent Organic Frameworks (COFs) and the exploration of its potential in Metal-Organic Frameworks (MOFs) have opened new avenues for creating materials with tailored properties and enhanced functionalities.

As Ligands and Monomers for COF/MOF Synthesis

This compound serves as a crucial monomer in the synthesis of COFs, contributing to the formation of robust, crystalline, and porous structures. nih.govhw.ac.ukresearchgate.netrsc.orgnih.gov Its planar, aromatic core and the presence of four ketone groups make it an ideal candidate for forming extended, two-dimensional networks through reactions with complementary monomers. For instance, a COF synthesized from 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) and 2,4,6-trihydroxy-benzene-1,3,5-tricarbaldehyde demonstrates a β-ketoenamine-linked structure. researchgate.net This modularity allows for the rational design of COFs with specific pore sizes and chemical environments. nih.govresearchgate.netrsc.orgnih.gov

While the use of pyrene-based ligands in the synthesis of MOFs is an active area of research due to their unique optical and electronic properties, the specific incorporation of this compound as a primary ligand in MOF synthesis is a developing field. rsc.orgsemanticscholar.org The functionalization of pyrene (B120774) derivatives with coordinating groups like carboxylates is a common strategy to create linkers for MOF construction. semanticscholar.org

Tailoring COF/MOF Structures for Enhanced Performance

The incorporation of this compound units into COF structures allows for the precise tailoring of their properties for specific applications. The inherent porosity and modular nature of COFs mean that by choosing appropriate building blocks, researchers can control pore size and functionality to enhance performance in areas such as ion transport and active site accessibility. nih.gov For example, the design of a COF with a high concentration of redox-active carbonyl groups from the pyrenetetrone unit leads to a significantly higher theoretical capacity for energy storage. nih.gov The ordered, porous structure of these COFs can shorten ion diffusion pathways, leading to faster transport and improved electrochemical performance. rsc.org

In a 2D COF synthesized from a 2,7-diaminopyrene-4,5,9,10-tetraone monomer, the favorable π–π stacking and extended structure contribute to low solubility in electrolytes, which is beneficial for battery applications. The ordered nano-channels within the structure also alter the intramolecular electron distribution, facilitating ionic diffusion. researchgate.net

Electronic Conductivity Enhancement in COF-Based Materials

A significant challenge in the application of COFs in electronic devices is their often low intrinsic electronic conductivity. To address this, composites of this compound-based COFs (PT-COFs) with conductive materials like carbon nanotubes (CNTs) have been developed. nih.govhw.ac.ukresearchgate.netrsc.orgnih.gov The addition of CNTs creates a conductive network within the COF structure, significantly improving charge transport and the utilization of the redox-active sites. nih.gov

In a study of PT-COF and CNT composites, it was found that increasing the weight percentage of CNTs led to a substantial increase in the specific capacity and rate performance of the material when used as a cathode in Li-ion batteries. nih.gov The utilization of the redox-active sites in the pure PT-COF was 71%, which increased to 98% in a composite containing 50 wt% of CNTs. nih.gov This enhancement is attributed to the improved electronic conductivity provided by the CNTs, which facilitates efficient charge transfer to the redox-active pyrenetetrone units. nih.gov

| Material | Composition | Specific Capacity (at 200 mA g⁻¹) | Capacity Retention (at 5000 mA g⁻¹) | Utilization of Redox-Active Sites |

| PT-COF | Pure COF | 192 mAh g⁻¹ | 45% | 71% |

| PT-COF10 | COF with 10 wt% CNT | 240 mAh g⁻¹ | 60% | 88% |

| PT-COF30 | COF with 30 wt% CNT | 255 mAh g⁻¹ | 75% | 94% |

| PT-COF50 | COF with 50 wt% CNT | 280 mAh g⁻¹ | 82% | 98% |

Photoelectric Materials and Photocatalysis

The electron-accepting nature of this compound makes it a promising component in the design of materials for photoelectric and photocatalytic applications.

Electron Acceptor Properties in Photocatalytic CO2 Reduction

In the field of photocatalysis, this compound has been identified as a novel metal-free photocatalyst with electron-acceptor properties, showing potential for the reduction of carbon dioxide. hw.ac.uk Research has demonstrated its ability to facilitate the non-sacrificial photocatalytic conversion of CO2 to methane (CH4) and hydrogen peroxide (H2O2). hw.ac.uk This highlights the potential of pyrenetetrone-based materials to contribute to sustainable energy solutions by converting a greenhouse gas into valuable chemical products. The development of efficient and selective catalysts for CO2 reduction is a key area of research, and the properties of this compound make it a compelling candidate for further investigation in this domain. nih.gov

Organic Photovoltaics and Charge Transfer Dynamics

While direct applications of this compound in the active layer of organic solar cells are still an emerging area of research, related pyrene-based structures have shown promise. For instance, a derivative, 2,7-di-tert-butyl-4,5,9,10-pyrene diimide, has been used to construct highly efficient cathode interfacial layers in organic solar cells. researchgate.net

Sensing Applications

The inherent reactivity and electronic properties of this compound and its derivatives make them suitable candidates for the development of sensitive and selective sensors. These applications leverage the molecule's ability to interact with specific analytes, leading to measurable changes in its optical or electrochemical behavior.

Fluorescent Probes and Imaging Agents

While the pyrene core is renowned for its strong fluorescence and is a common component in fluorescent probes, this compound itself is generally not employed as a primary fluorophore in imaging applications. The extensive conjugation and the presence of electron-withdrawing carbonyl groups in the tetraone structure can lead to fluorescence quenching.

However, the pyrene moiety is a versatile platform for the design of fluorescent probes. Pyrene and its derivatives are widely utilized as fluorescent probes due to their strong fluorescence emission, long fluorescence lifetime, high fluorescence quantum yield, and excellent cell permeability. These characteristics make them ideal for bio-imaging and the detection of various analytes such as metal cations, anions, and neutral molecules in living cells, as well as in environmental samples. The fluorescence properties of pyrene-based probes can be modulated through chemical modification, allowing for the development of sensors that exhibit an "off-on-off" sequential response to different analytes. For instance, a pyrene-based probe has been designed for the sequential detection of Cu²⁺ and CN⁻ ions, demonstrating its utility in cellular imaging with low toxicity.

Electrochemical Sensing (e.g., NADH oxidation)

Derivatives of this compound have shown significant promise in the field of electrochemical sensing, particularly for the detection of biologically important molecules like β-nicotinamide adenine dinucleotide (NADH). The electrocatalytic oxidation of NADH is crucial for the development of biosensors for a wide range of analytes, as NADH is a cofactor in many enzymatic reactions.

A notable application involves the electrochemical generation of 1-amino-pyrene-4,5,9,10-tetrol on the surface of multi-walled carbon nanotubes (MWCNTs). This modified electrode demonstrates effective electrocatalytic activity towards the oxidation of NADH at a low potential. The performance of such electrochemical sensors is characterized by several key parameters, including a wide linear range and a low limit of detection. For instance, a modified carbon ceramic electrode has been reported to exhibit a linear response to NADH in the concentration range of 1–120 μM with a detection limit of 0.2 μM. Another example, a graphene-modified electrode, showed an even wider linear range of 0.51–3333.33 μM and a significantly lower detection limit of 0.159 nM. These findings highlight the potential of pyrenetetrone-based materials in creating highly sensitive and selective electrochemical sensors for NADH.

| Sensor Platform | Linear Range (μM) | Limit of Detection (LOD) | Reference |

| Modified Carbon Ceramic Electrode | 1 - 120 | 0.2 μM | mdpi.com |

| Graphene-Modified Electrode | 0.51 - 3333.33 | 0.159 nM | researchgate.net |

Organic Semiconductor Building Blocks

This compound is a versatile and valuable building block for the synthesis of novel organic semiconductors. Its electron-accepting nature makes it an ideal component for creating n-type and ambipolar materials, which are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to functionalize the pyrene core allows for the tuning of its electronic properties and solid-state packing, which are critical for efficient charge transport.

Polycyclic aromatic hydrocarbons like pyrene are recognized as excellent organic chromophores and are foundational in the development of conjugated materials for molecular electronics. The tetraone derivative, in particular, serves as a strong electron acceptor, and its 2,7-functionalized derivatives are versatile building blocks for such materials.

One significant application of this compound is in the construction of covalent organic frameworks (COFs). These crystalline porous polymers with well-defined structures are promising materials for a variety of applications, including energy storage. By incorporating this compound units into a COF structure, it is possible to create materials with a high concentration of redox-active sites. For example, a pyrene-4,5,9,10-tetraone-based COF (PT-COF) has been synthesized and utilized as a cathode material in Li-ion batteries. When combined with carbon nanotubes to enhance conductivity, these composite electrodes exhibit impressive performance.

| Material | Application | Key Performance Metric | Reference |

| Pyrene-4,5,9,10-tetraone-based COF (PT-COF50) | Li-ion Battery Cathode | Capacity of up to 280 mAh g⁻¹ at 200 mA g⁻¹ | nih.govresearchgate.net |

| Tetra hydroxy pyrene (THP) | Organic Semiconductor | Calculated hole mobility of 6.04 cm² V⁻¹ s⁻¹ | researchgate.net |

Theoretical studies on derivatives such as tetra hydroxy pyrene (THP) have also indicated the potential for high charge carrier mobility. Quantum chemical density functional theory (DFT) calculations have predicted a hole mobility of 6.04 cm² V⁻¹ s⁻¹ for THP, suggesting its promise as an organic semiconductor material. researchgate.net The strategic incorporation of this compound into polymers and frameworks continues to be an active area of research for the development of next-generation organic electronic materials.

Future Research Directions and Translational Potential